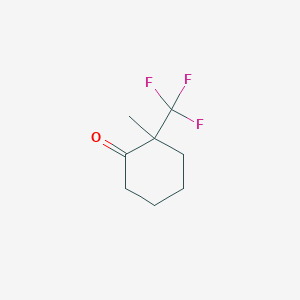

2-Methyl-2-(trifluoromethyl)cyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-2-(trifluoromethyl)cyclohexan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanone ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoromethyl)cyclohexan-1-one typically involves the introduction of a trifluoromethyl group into a cyclohexanone ring. One common method involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The ketone group in 2-methyl-2-(trifluoromethyl)cyclohexan-1-one undergoes nucleophilic additions, though the CF₃ group’s electron-withdrawing nature enhances the carbonyl’s electrophilicity.

Key Reactions:

-

Grignard Reagent Addition :

Reaction with organomagnesium reagents (e.g., RMgX) yields tertiary alcohols. Steric hindrance from the CF₃ and methyl groups directs nucleophiles to attack from the less hindered face.Example :

RMgX+C8H11F3O→R C OH C8H10F3O -

Hydride Reduction :

Reduction with NaBH₄ or LiAlH₄ produces the corresponding cyclohexanol derivative. The CF₃ group stabilizes the transition state via inductive effects.

Enolate Formation and Alkylation

The compound forms enolates under basic conditions, enabling α-alkylation or acylation. The CF₃ group stabilizes the enolate through electron withdrawal.

Reaction Pathway:

-

Enolate Generation :

C8H11F3O+LDA→Enolate+LDA H -

Alkylation :

Enolate+R X→Alkylated Product

Aldol Condensation

In the presence of a base, the enolate reacts with aldehydes/ketones to form β-hydroxy ketones. The CF₃ group influences regioselectivity.

Example :

C8H11F3O+RCHONaOH Hydroxy Ketone

Conditions: Aqueous NaOH, ethanol .

Benzoin Condensation

Under cyanide catalysis, the ketone reacts with aldehydes to form α,α'-dihydroxyketones. The CF₃ group may hinder this reaction due to steric effects .

Oxidation and Reduction

Ring-Opening and Functionalization

The cyclohexanone ring can undergo ring-opening under oxidative or reductive conditions:

Electrophilic Substitution

The CF₃ group deactivates the ring toward electrophilic substitution, but directed ortho-metalation can enable functionalization:

Example :

C8H11F3O+LDA+Electrophile E →Substituted Product

Applications: Synthesis of fluorinated aromatics .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-2-(trifluoromethyl)cyclohexan-1-one is being investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the compound's bioavailability and metabolic stability, making it a candidate for developing new therapeutics.

Case Study: Antinociceptive Activity

- A study demonstrated that this compound could modulate pain pathways by antagonizing TRPA1 channels, which are involved in nociception. Intraplantar injections in animal models showed significant reductions in pain behaviors (p < 0.05) .

Agrochemicals

The compound's unique properties make it suitable for developing agrochemicals. Its trifluoromethyl group can improve the efficacy of herbicides and pesticides by enhancing their stability and activity against target organisms.

Materials Science

In materials science, this compound is utilized in the synthesis of specialty chemicals and polymers. The fluorinated nature of the compound imparts desirable properties such as chemical resistance and thermal stability, making it valuable in coatings and advanced materials.

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antinociceptive | Intraplantar injection in rats | Significant reduction in flinching behavior (p < 0.05) |

| Study B | Anti-inflammatory | CFA-induced pain model | Reduced mechanical hyperalgesia at doses of 10 and 30 mg/kg |

| Study C | TRPA1 antagonism | Calcium influx assay | High potency at hTRPA1 (IC50 = 14 nM) |

Biologische Aktivität

2-Methyl-2-(trifluoromethyl)cyclohexan-1-one, with the chemical formula C10H13F3O, is a compound of interest in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl group enhances its lipophilicity and potential biological activity. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Weight : 202.21 g/mol

- CAS Number : 163615-17-6

- Structure : The compound features a cyclohexanone ring substituted with a methyl and a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethyl-containing compounds can outperform traditional antibiotics against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results suggest that the trifluoromethyl group may enhance the interaction of the compound with bacterial membranes, leading to increased permeability and disruption of cellular functions .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely due to the compound's ability to interfere with key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, facilitating entry into cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the efficacy of various trifluoromethyl ketones against resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics .

Study 2: Cancer Cell Line Studies

In vitro studies conducted by researchers at a leading cancer research institute demonstrated that treatment with this compound resulted in reduced viability of MCF-7 cells by inducing apoptosis through caspase activation pathways .

Eigenschaften

IUPAC Name |

2-methyl-2-(trifluoromethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c1-7(8(9,10)11)5-3-2-4-6(7)12/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXOUFPTPQNFFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473721 |

Source

|

| Record name | 2-Methyl-2-(trifluoromethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163615-17-6 |

Source

|

| Record name | 2-Methyl-2-(trifluoromethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.